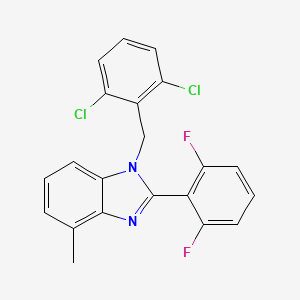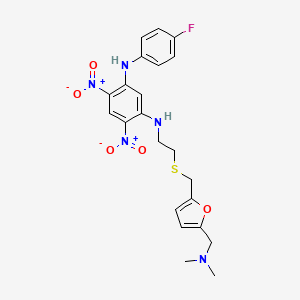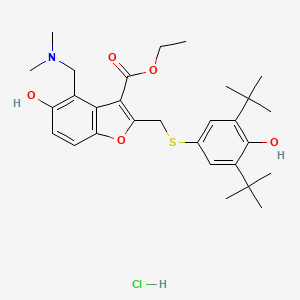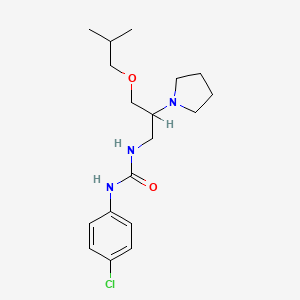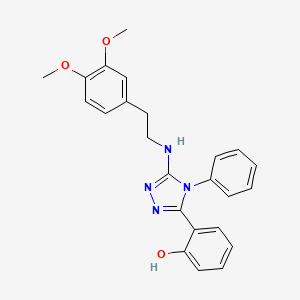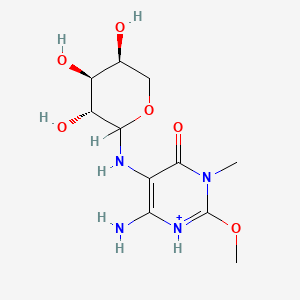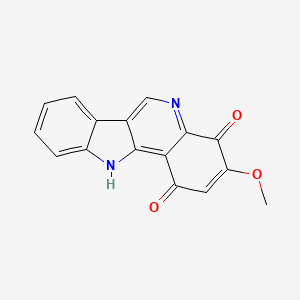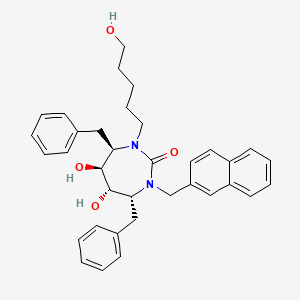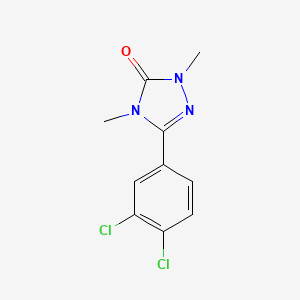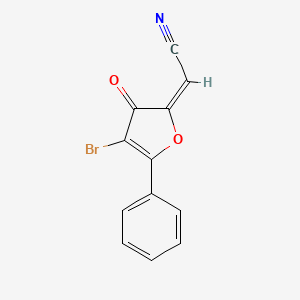
Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate is a complex organic compound with a diverse range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, an azo group, and a sulphonate group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form N-(3-amino-4-methylphenyl)benzamide . This intermediate is then subjected to further reactions to introduce the pyrazole ring and the azo group, followed by sulphonation to obtain the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow processes. These processes involve the use of microreactor systems to control reaction conditions precisely, leading to higher yields and better selectivity . The use of continuous flow processes also allows for the scaling up of production while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the azo group, leading to the formation of amines.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield primary or secondary amines.
Aplicaciones Científicas De Investigación
Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to introduce specific functional groups.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, the pyrazole ring can interact with kinases, while the azo group can undergo redox reactions, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A precursor in the synthesis of the target compound, known for its applications in medicinal chemistry.
3-Amino-4-azido-1,2,5-oxadiazole: Another compound with a similar amino group, used in the synthesis of energetic materials.
Uniqueness
Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. The presence of the pyrazole ring, azo group, and sulphonate group makes it a versatile compound for various chemical and biological studies.
Propiedades
Número CAS |
85895-97-2 |
|---|---|
Fórmula molecular |
C24H20ClN6NaO6S |
Peso molecular |
579.0 g/mol |
Nombre IUPAC |
sodium;3-[[1-[4-[(4-amino-3-methylbenzoyl)amino]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-chloro-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C24H21ClN6O6S.Na/c1-12-9-14(3-8-19(12)26)23(33)27-15-4-6-16(7-5-15)31-24(34)21(13(2)30-31)29-28-20-11-17(38(35,36)37)10-18(25)22(20)32;/h3-11,21,32H,26H2,1-2H3,(H,27,33)(H,35,36,37);/q;+1/p-1 |
Clave InChI |
UXJFTTHZBKGMGU-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)C)N=NC4=C(C(=CC(=C4)S(=O)(=O)[O-])Cl)O)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


